1-Dodecanol

Description

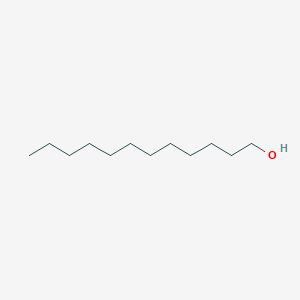

Structure

3D Structure

Properties

IUPAC Name |

dodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O, Array | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026918 | |

| Record name | 1-Dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |

CAS No. |

112-53-8, 68551-07-5 | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/178A96NLP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

75 °F (USCG, 1999), 24 °C | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Dodecanol: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-dodecanol, also known as lauryl alcohol, a long-chain fatty alcohol with significant applications across the pharmaceutical, cosmetic, and chemical industries. Its utility as a surfactant, emollient, and chemical intermediate makes a thorough understanding of its properties essential for formulation and synthesis.[1][2][3][4]

Chemical Structure and Functional Groups

This compound is a primary fatty alcohol characterized by a 12-carbon aliphatic chain.[2][5] Its chemical formula is C₁₂H₂₆O, with the systematic IUPAC name dodecan-1-ol.[5][6][7] The molecule's structure consists of two primary components:

-

A long, nonpolar hydrocarbon tail: This dodecyl group (CH₃(CH₂)₁₁) is responsible for the molecule's lipophilic (fat-loving) and hydrophobic (water-repelling) characteristics.

-

A polar hydroxyl (-OH) functional group: Positioned at the terminal carbon (C1), this group imparts a slight polarity to the molecule, allowing it to engage in hydrogen bonding.[8]

This amphipathic nature—possessing both hydrophobic and hydrophilic properties—is fundamental to its function as a surfactant and emulsifying agent.[1] The primary alcohol functional group is the site of its key chemical reactions, such as esterification and oxidation.

Caption: Chemical structure of this compound (C₁₂H₂₆O).

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its application in various formulations and synthesis processes. The following table summarizes key quantitative data for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O | [2][6][7] |

| Molar Mass | 186.34 g/mol | [2][6][7] |

| Appearance | Colorless solid or thick liquid | [2][7][9] |

| Odor | Floral, fatty odor | [2][9] |

| Melting Point | 24 °C (75 °F; 297 K) | [2][3][9] |

| Boiling Point | 259 °C (498 °F; 532 K) | [2][3] |

| Density | 0.8309 g/mL at 25 °C | [2][9] |

| Solubility in Water | 0.004 g/L | [2][3][10] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform, and acetone | [8][11] |

| Flash Point | 127 °C (261 °F; 400 K) | [3] |

| Refractive Index (n20/D) | 1.442 | [9][11] |

Experimental Protocols

Accurate quantification and purity assessment are crucial for research and quality control. Gas Chromatography (GC) is a standard technique for the analysis of volatile compounds like this compound. The following protocol describes a typical method for its analysis using a Flame Ionization Detector (GC-FID).

Protocol: Purity Analysis of this compound by Gas Chromatography (GC-FID)

Objective: To determine the purity of a this compound sample and quantify any related impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Hexane or Dichloromethane)

-

Internal Standard (IS), if required (e.g., 1-undecanol or another long-chain alcohol not present in the sample)

-

GC vials with caps

-

Volumetric flasks and pipettes

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: A mid-polarity column such as a DB-5ms or HP-INNOWax is suitable. (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[12]

-

Data acquisition and processing software

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

If using an internal standard, prepare a separate stock solution of the IS (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the this compound stock solution to cover the expected concentration range. Add a constant, known amount of the internal standard to each calibration standard.

-

Prepare the sample for analysis by accurately weighing and dissolving it in the solvent to a known volume. The target concentration should fall within the range of the calibration curve. Add the same amount of internal standard as used in the calibration standards.

-

-

GC-FID Instrument Conditions:

-

Injector: Split/Splitless, 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be optimized based on sample concentration)[12]

-

Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min[12]

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 250°C

-

Final Hold: 5 minutes at 250°C[12]

-

-

Makeup Gas (e.g., Helium): 25 mL/min

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

-

Data Analysis:

-

Integrate the peak areas for this compound and any impurities.

-

If using an internal standard, calculate the response factor for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio.

-

Determine the concentration of this compound in the sample using the calibration curve.

-

Calculate the purity of the sample as a percentage area (Area %) by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

-

Caption: Experimental workflow for GC-FID purity analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Dodecanol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Showing Compound this compound (FDB030246) - FooDB [foodb.ca]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 112-53-8 [chemicalbook.com]

- 10. This compound for synthesis 112-53-8 [sigmaaldrich.com]

- 11. This compound [bluewaterchem.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

Lauryl Alcohol: A Comprehensive Technical Guide for Researchers

Lauryl alcohol, a versatile fatty alcohol, is a cornerstone ingredient in a multitude of applications, from personal care products to pharmaceuticals. This guide provides an in-depth analysis of its chemical properties, common nomenclature in research, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Lauryl alcohol is an organic compound with the chemical formula C₁₂H₂₆O.[1] In scientific literature and commercial applications, it is known by a variety of names. A comprehensive understanding of this nomenclature is crucial for accurate literature review and material sourcing.

Common Names and Synonyms in Research:

-

Other Synonyms: Alcohol C12, Lauric alcohol, Laurinic alcohol, 1-Hydroxydodecane, Undecyl carbinol.[3][5][6][7]

The multiplicity of names underscores the importance of using a standard identifier in research, with the CAS number being the most reliable.

Table 1: Chemical Identifiers for Lauryl Alcohol

| Identifier | Value |

| CAS Number | 112-53-8[1][2] |

| EC Number | 203-982-0[1][8] |

| PubChem CID | 8193[2] |

| ChEBI ID | 28878[2] |

| InChI Key | LQZZUXJYWNFBMV-UHFFFAOYSA-N[2] |

Physicochemical Properties

Lauryl alcohol is a colorless, water-insoluble solid at room temperature with a characteristic floral odor.[2][3][9] Its physical and chemical properties are pivotal to its function in various formulations.

Table 2: Physicochemical Data of Lauryl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O | [1][2] |

| Molar Mass | 186.33 g/mol | [2][8] |

| Appearance | Colorless solid or waxy substance | [1][2] |

| Melting Point | 24 °C (75 °F; 297 K) | [2][3][9] |

| Boiling Point | 259 °C (498 °F; 532 K) | [2][8][9] |

| Density | 0.8309 g/cm³ | [2][8] |

| Solubility in water | 0.004 g/L | [2][8] |

| Solubility in other solvents | Soluble in ethanol and diethyl ether | [2] |

| Flash Point | 127 °C (261 °F; 400 K) | [2] |

Synthesis and Production

Industrially, lauryl alcohol is primarily derived from the reduction of fatty acids from palm kernel oil or coconut oil.[2][3][9] It can also be produced synthetically through the Ziegler process.[7]

For laboratory-scale synthesis, several methods are documented. A classic and often cited method is the Bouveault-Blanc reduction of ethyl laurate.[2][10]

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Laurate

This protocol is adapted from established literature for the synthesis of lauryl alcohol.

Materials:

-

Sodium (Na)

-

Dry toluene

-

Ethyl laurate (C₁₄H₂₈O₂)

-

Absolute ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Apparatus: Three-necked flask, mechanical stirrer, reflux condenser, separatory funnel.

Procedure:

-

Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 70 g of sodium and 200 cc of dry toluene. Heat the flask until the sodium melts. Stir vigorously to create a fine dispersion of sodium, then allow it to cool while continuing to stir.[10]

-

Reduction Reaction: Once the sodium dispersion has cooled to approximately 60°C, add a solution of 114 g of ethyl laurate in 150 cc of absolute ethanol from a separatory funnel, followed by an additional 500 cc of absolute ethanol. The addition should be rapid, typically within 2-3 minutes.[10]

-

Completion and Work-up: After the initial vigorous reaction subsides, heat the flask on a steam bath until all the sodium has dissolved.[10]

-

Removal of Volatiles: Steam distill the mixture to remove toluene and ethyl alcohol.[10]

-

Washing: Transfer the hot reaction mixture to a separatory funnel and wash it three times with 200 cc portions of hot water to remove sodium laurate.[10]

-

Extraction and Purification: Cool the mixture and extract the lauryl alcohol with diethyl ether. Evaporate the ether and distill the crude lauryl alcohol under reduced pressure. The final product typically boils at 143–146°C at 18 mm Hg.[10]

Key Applications in Research and Drug Development

Lauryl alcohol serves as a versatile building block and functional ingredient in numerous scientific and industrial applications.

Precursor for Surfactants

One of the most significant applications of lauryl alcohol is as a precursor for the synthesis of surfactants.[2][8][9] The most notable of these is sodium lauryl sulfate (SLS), a widely used anionic surfactant in cleaning products, cosmetics, and as a component in biochemical and molecular biology research (e.g., in SDS-PAGE).[2] The synthesis involves the sulfation of lauryl alcohol followed by neutralization with a base.

Role in Formulations

In the pharmaceutical and cosmetic industries, lauryl alcohol is valued for its properties as an emollient, emulsifier, and viscosity-controlling agent.[1][11]

-

Emollient: It softens and soothes the skin by forming a protective layer that helps to lock in moisture.[1] This property is crucial in the formulation of creams, lotions, and ointments.

-

Emulsifier: Lauryl alcohol helps to stabilize emulsions by preventing the separation of oil and water phases, which is essential for the texture and stability of many topical drug delivery systems.[1][11]

-

Viscosity Modifier: It is used to thicken formulations, contributing to the desired consistency and feel of products.[1]

Chemical Intermediate

Lauryl alcohol is a precursor to other important chemical compounds. For instance, it can be oxidized to produce dodecanal (lauryl aldehyde), a significant fragrance component.[2][3] It is also used to synthesize 1-bromododecane, an alkylating agent employed to enhance the lipophilicity of organic molecules.[2]

Safety and Handling

Lauryl alcohol is generally considered safe for use in cosmetic and pharmaceutical formulations at typical concentrations.[1] It is a fatty alcohol and, unlike short-chain alcohols, is not drying to the skin.[1] However, it can cause skin irritation in some individuals.[2] It is also noted to be harmful to marine organisms.[2][9] Standard laboratory safety protocols should be followed when handling lauryl alcohol, including the use of personal protective equipment.

References

- 1. specialchem.com [specialchem.com]

- 2. Dodecanol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Lauryl alcohol - 1-Dodecanol, Alcohol C12 [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LAURYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 8. vichemic.pl [vichemic.pl]

- 9. LAURYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. curlvana.in [curlvana.in]

1-Dodecanol: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecanol, a 12-carbon straight-chain fatty alcohol, is a naturally occurring compound with diverse applications in the pharmaceutical, cosmetic, and food industries. Its biological activities, including antimicrobial and insecticidal properties, have prompted significant research interest. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is widely distributed in nature, having been identified in a variety of plants, fruits, microorganisms, and as a metabolic product in eukaryotes.[1][2]

Plant Kingdom

This compound is a component of the essential oils and volatile profiles of numerous plants. It contributes to the characteristic aroma of many fruits and herbs. Notable plant sources include:

-

Fruits: It has been detected in fruits such as watermelon, quince, and prickly pear.[3] While a comprehensive review of volatile compounds in citrus essential oils notes the presence of C8 to C12 linear aliphatic aldehydes (precursors to the corresponding alcohols), the specific concentration of this compound can vary.[4]

-

Herbs and Spices: this compound has been reported in the essential oil of coriander (Coriandrum sativum).[5]

-

Flowers and Seeds: Ambrette seed (Abelmoschus moschatus) and bergamot (Citrus bergamia) essential oils are also known to contain this compound.

-

Other Plant Tissues: It is a constituent of plant cuticular waxes, which form a protective layer on the surface of terrestrial plants, playing a role in preventing water loss and protecting against environmental stressors.[3]

Microbial World

Various microorganisms are capable of producing this compound as a metabolic byproduct. This has led to interest in microbial fermentation as a sustainable method for its production.

-

Bacteria: Strains of Escherichia coli have been shown to produce this compound, with production levels influenced by the presence of precursor fatty acids.[6] Certain species of Streptomyces, such as Streptomyces viridodiastaticus, also produce this compound as a secondary metabolite.

-

Yeast: As a eukaryote, the yeast Saccharomyces cerevisiae is also known to contain this compound.[7]

Eukaryotes

This compound is found in various eukaryotes, from yeast to humans. In humans, it has been identified in feces and saliva.

Natural Oils

The primary industrial sources of this compound are palm kernel oil and coconut oil, from which it is obtained by the hydrogenation of fatty acids and their methyl esters.[8]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly depending on the species, environmental conditions, and the extraction method used. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Plant Essential Oils

| Plant Species | Common Name | Plant Part | Concentration (% w/w) | Reference |

| Polygonum minus | Kesum | Aerial parts | 2.49 | [5] |

| Coriandrum sativum | Coriander | Herb | 4.2 | [5] |

| Citrus sinensis | Sweet Orange | Peel (hydrocarbon-free oil) | 0.94 (as 1-Decanol) | [5] |

Note: Data for this compound in many essential oils is not always explicitly quantified as a percentage of the total oil. Further targeted quantitative studies are needed to expand this dataset.

Table 2: Concentration of this compound in Microbial Cultures

| Microorganism | Culture Conditions | Concentration | Reference |

| Escherichia coli | Tryptic soy broth | 23.6 - 148 ng/mL (as 1-Decanol) | [6] |

| Escherichia coli | Engineered strain with glucose feed | > 1.6 g/L | [9] |

Note: The production of this compound in microorganisms is highly dependent on the strain and culture conditions, with engineered strains showing significantly higher yields.

Table 3: this compound in Other Natural Sources

| Source | Concentration | Reference |

| Red Wine | 0.03245 mg/L | |

| Non-alcoholic beverages | 2.0 ppm | [10] |

| Ice cream | 1.0 ppm | [10] |

| Candy | 2.8 ppm | [10] |

| Baked goods | 1.7 ppm | [10] |

| Chewing gum | 16-27 ppm | [10] |

| Syrups | 7.0 ppm | [10] |

Biosynthesis of this compound

The biosynthesis of this compound in both plants and microorganisms originates from the fatty acid synthesis pathway. The key step is the reduction of a C12 fatty acyl precursor.

Biosynthetic Pathway in Microorganisms

In microorganisms, fatty alcohols are synthesized from fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) intermediates. The pathway can be engineered to enhance the production of specific chain-length alcohols like this compound.

Caption: Microbial biosynthesis of this compound.

Biosynthetic Pathway in Plants

In plants, the synthesis of long-chain fatty alcohols occurs in the endoplasmic reticulum and is also derived from the fatty acid synthesis pathway. The reduction of fatty acyl-CoAs is a key step.

Caption: Plant biosynthesis of this compound.

Experimental Protocols

The extraction and quantification of this compound from natural sources typically involve chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common. The choice of extraction method depends on the sample matrix.

Extraction and Analysis of this compound from Plant Tissues (Volatiles)

This protocol is suitable for the analysis of volatile compounds, including this compound, from fruits, leaves, and flowers.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

-

Sample Preparation:

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g of homogenized fruit pulp or finely cut leaves) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a C11 or C13 alcohol) to the sample.

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set time (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode for a few minutes to transfer the analytes to the column.

-

GC Column: Use a suitable capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program would be: start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with a mass spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.

-

Extraction and Analysis of this compound from Microbial Cultures

This protocol is suitable for the extraction of this compound from bacterial or yeast biomass.

Method: Solvent Extraction followed by GC-MS

-

Sample Preparation:

-

Harvest the microbial cells from the culture broth by centrifugation.

-

Wash the cell pellet with a suitable buffer or deionized water to remove residual media components.

-

Lyophilize or oven-dry the cell pellet to determine the dry cell weight.

-

-

Solvent Extraction:

-

Resuspend a known weight of the dried biomass in a solvent system. A common method is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water (or buffer) in a single-phase system to extract total lipids.

-

Alternatively, for a more targeted extraction of less polar compounds like fatty alcohols, a solvent such as n-butanol or a mixture of hexane and isopropanol can be used.

-

Agitate the mixture vigorously (e.g., by vortexing or sonication) to ensure efficient extraction.

-

Separate the organic phase containing the lipids by centrifugation.

-

Collect the organic supernatant and evaporate the solvent under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of this compound, derivatize the dried extract by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Sample Reconstitution: Reconstitute the derivatized (or underivatized) extract in a suitable solvent (e.g., hexane or ethyl acetate) and add an internal standard.

-

GC-MS Conditions: Follow the GC-MS parameters as described in section 4.1. The temperature program may need to be adjusted based on the derivatization.

-

Identification and Quantification: Identify and quantify this compound as described in section 4.1.

-

Logical Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from natural sources.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring fatty alcohol with a broad distribution across the plant and microbial kingdoms. Its presence in various essential oils and its production by microorganisms highlight its significance in natural product chemistry and biotechnology. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from diverse natural sources. Further research focusing on the quantitative analysis of this compound in a wider range of organisms will be invaluable for understanding its physiological roles and for optimizing its production through biotechnological approaches.

References

- 1. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ymdb.ca [ymdb.ca]

- 8. Dodecanol - Wikipedia [en.wikipedia.org]

- 9. Production of medium chain length fatty alcohols from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to the Physicochemical Properties of 1-Dodecanol for Laboratory Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-dodecanol (also known as lauryl alcohol), a fatty alcohol widely utilized in laboratory settings. Its versatile nature makes it a crucial ingredient in various applications, from the synthesis of surfactants and polymers to its use as an excipient in pharmaceutical formulations. This document details its physical and chemical characteristics, safety profiles, and standard experimental protocols relevant to research and development.

Core Physicochemical Properties

This compound is a saturated, straight-chain fatty alcohol with 12 carbon atoms. Its physical state at ambient temperature can be either a colorless, thick liquid or a white crystalline solid, as its melting point is near room temperature.[1][2] It possesses a characteristic fatty odor, which is described as delicate and floral upon dilution.[1][3]

Below is a summary of its key physicochemical properties compiled from various sources.

| Property | Value | Source(s) |

| IUPAC Name | Dodecan-1-ol | [1] |

| Synonyms | Dodecyl alcohol, Lauryl alcohol | [4][5] |

| CAS Number | 112-53-8 | [1] |

| Molecular Formula | C₁₂H₂₆O | [4] |

| Molecular Weight | 186.33 g/mol | [1][3] |

| Appearance | Colorless liquid or white crystalline solid | [1][6] |

| Melting Point | 22-26 °C (71.6-78.8 °F) | [3][5] |

| Boiling Point | 259-262 °C (498-504 °F) at 760 mmHg | [3][4][5] |

| Density | 0.833 g/mL at 25 °C | [3] |

| Vapor Pressure | 0.1 mmHg at 20 °C; 0.00084 mmHg at 25 °C | [3][7] |

| Vapor Density | 6.4 - 7.4 (Air = 1) | [1][3] |

| Refractive Index | n20/D 1.442 | [3] |

| logP (o/w) | 5.13 | [7] |

| pKa | 15.20 (Predicted) | [3] |

Solubility Profile

This compound's long alkyl chain makes it practically insoluble in water but soluble in many organic solvents. This property is fundamental to its application as a solvent, co-solvent, and emulsion stabilizer in non-aqueous or mixed-solvent systems.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.004 g/L at 25 °C; ~1 g/L at 23 °C) | [1][3] |

| Ethanol | Soluble | [1][5] |

| Ether | Soluble | [5][8] |

| Propylene Glycol | Soluble | [1] |

| Glycerin | Insoluble | [1] |

Safety and Handling

While this compound is a common laboratory reagent, proper handling is essential. It is considered a combustible solid and can cause serious eye irritation.[9]

| Safety Parameter | Value | Source(s) |

| Flash Point | 121 °C (249.8 °F) - Closed Cup | [6][10] |

| Autoignition Temp. | 250 - 275 °C (500 - 527 °F) | [1][6][11] |

| GHS Hazard Statements | H319: Causes serious eye irritation; H410: Very toxic to aquatic life with long lasting effects | [10] |

| Signal Word | Warning | [10] |

| Storage | Store below +30°C in a dry, well-ventilated place. | [3][10] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides. | [6][12] |

Applications in Research and Drug Development

This compound's amphiphilic nature underpins its utility in pharmaceutical sciences.

-

Solvent and Emulsifier: It acts as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) and serves as an effective emulsifier and stabilizer in creams, lotions, and ointments.[13][14][15]

-

Permeation Enhancer: In transdermal drug delivery, this compound can fluidize the lipid bilayers of the stratum corneum, the skin's primary barrier, thereby increasing the permeation of drugs.[15]

-

Chemical Intermediate: It is a precursor for synthesizing surfactants like sodium lauryl sulfate (SLS), fragrances such as dodecanal, and the alkylating agent 1-bromododecane, which is used to improve the lipophilicity of molecules.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible data. The following are standard protocols for determining key physicochemical properties of this compound.

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If it is in a liquid state due to ambient temperature, cool it until solidified before grinding.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15°C below the expected melting point (approx. 24°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place approximately 20-30 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid boils and the vapor condenses, observe the thermometer. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, observed as a constant temperature reading during distillation. Record the atmospheric pressure, as boiling point is pressure-dependent.

This workflow outlines the process for determining the solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed container. The presence of excess solid is crucial to ensure saturation.[16]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid using centrifugation or filtration.

-

Quantification: Accurately measure the concentration of this compound in the supernatant using a suitable analytical method, such as gas chromatography (GC).

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Logical Workflow for Formulation Development

When developing a pharmaceutical formulation, the selection of an excipient like this compound follows a logical process to ensure the final product is stable, safe, and effective.

References

- 1. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 112-53-8 [m.chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound [drugfuture.com]

- 6. ICSC 1765 - this compound [inchem.org]

- 7. This compound, 112-53-8 [thegoodscentscompany.com]

- 8. This compound [bluewaterchem.com]

- 9. carlroth.com [carlroth.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. DODECANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Biological Significance and Metabolic Fate of 1-Dodecanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecanol, a 12-carbon primary fatty alcohol, is a multifaceted molecule with significant industrial, pharmaceutical, and biological relevance. While extensively utilized in the manufacturing of surfactants, emulsifiers, and as a solvent in pharmaceutical formulations, its endogenous roles and metabolic pathways are of increasing interest to the scientific community.[1][2][3] This technical guide provides a comprehensive overview of the biological functions and metabolic processing of this compound, with a focus on its enzymatic conversion, entry into core metabolic pathways, and its emerging role in cellular signaling. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways to serve as a valuable resource for researchers in academia and industry.

Introduction

This compound, also known as lauryl alcohol, is a saturated fatty alcohol with the chemical formula C₁₂H₂₆O.[4] It is a colorless, water-insoluble compound with a floral scent, found naturally in various plants and is a component of the pheromone blends of some insect species.[5][6] Its amphipathic nature, arising from a long hydrophobic carbon chain and a polar hydroxyl group, dictates its interaction with biological membranes and its role as a precursor for various lipid molecules. This guide delves into the intricate details of its metabolic fate, from initial oxidative steps to its integration into central energy metabolism, and explores its function as a signaling molecule, particularly in the context of insect olfaction.

Biological Roles of this compound

The biological functions of this compound are diverse, ranging from a structural component and energy source to a specific signaling molecule.

-

Membrane Stabilization and Fluidity: As a long-chain alcohol, this compound can intercalate into the phospholipid bilayer of cell membranes. This interaction can modulate membrane fluidity, which in turn affects the function of membrane-bound proteins such as receptors and ion channels. The precise effect on fluidity is dependent on the existing lipid composition and temperature.

-

Energy Source: Through its metabolic breakdown, this compound can be converted into acetyl-CoA, which enters the citric acid cycle to generate ATP. This positions this compound as a potential energy source for cells.[2]

-

Pheromone Communication: In the insect world, this compound is a known component of sex pheromone blends. It acts as a semiochemical, influencing the behavior of other individuals of the same species. For instance, it is a recognized component for mating disruption in the codling moth.[6]

Metabolic Pathways of this compound

The metabolism of this compound primarily involves its oxidation to dodecanoic acid (lauric acid), which can then be further metabolized through β-oxidation or incorporated into complex lipids.

Oxidation of this compound

The initial and rate-limiting step in the catabolism of this compound is its oxidation. This occurs through two main enzymatic pathways:

-

Alcohol Dehydrogenase (ADH): This ubiquitous enzyme catalyzes the NAD⁺-dependent oxidation of this compound to its corresponding aldehyde, dodecanal.[7]

-

Cytochrome P450 (CYP) Enzymes: Specifically, members of the CYP2E1 and CYP2B6 families can hydroxylate this compound. While this can lead to the formation of dodecanal, CYPs can also hydroxylate other positions on the carbon chain.[8]

The resulting dodecanal is then rapidly oxidized to dodecanoic acid by aldehyde dehydrogenase (ALDH).[7]

Beta-Oxidation of Dodecanoic Acid

Dodecanoic acid, once formed, is activated to dodecanoyl-CoA and transported into the mitochondria. Here, it undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The acetyl-CoA then enters the citric acid cycle for complete oxidation and energy production.

This compound in Cellular Signaling

The role of this compound as a signaling molecule is most clearly established in insect olfaction.

Insect Olfaction

In many insect species, this compound acts as a pheromone component, detected by specialized olfactory receptor neurons (ORNs) located in the antennae. The detection process involves several key proteins:

-

Odorant Binding Proteins (OBPs): These soluble proteins are present in the sensillar lymph and are thought to bind to hydrophobic odorants like this compound, facilitating their transport to the olfactory receptors.[1]

-

Olfactory Receptors (ORs): These are transmembrane proteins located on the dendritic membrane of ORNs. Insect ORs are ligand-gated ion channels that form heteromers with a highly conserved co-receptor, Orco. The binding of this compound to a specific OR subunit is believed to induce a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential.[1][3]

-

Ionotropic Receptors (IRs): Another class of chemosensory receptors in insects, related to ionotropic glutamate receptors, are also involved in detecting a range of odorants. It is plausible that certain IRs may also be involved in the detection of long-chain alcohols.[9][10]

The neuronal signal is then processed in the antennal lobe of the insect brain, leading to a specific behavioral response.

Quantitative Data

This section summarizes available quantitative data related to the biological activity and metabolism of this compound. It is important to note that specific kinetic data for this compound with human enzymes are limited in the literature.

Table 1: Binding Affinity of Pheromone Binding Protein for this compound

| Organism | Protein | Ligand | Binding Affinity (KD) | Reference |

| Cydia pomonella (Codling Moth) | CpomPBP1 | This compound | 2.73 - 5.90 µM | [1] |

Table 2: Cytotoxicity of this compound (Illustrative Data)

Note: Specific IC₅₀ values for this compound on the specified cell lines were not found in the provided search results. The following is a template based on data for other compounds to illustrate the type of information that would be presented.

| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |

| HepG2 (Human Liver Carcinoma) | This compound | Data not available | 48 | SRB Assay | [11] |

| A549 (Human Lung Carcinoma) | This compound | Data not available | 48 | XTT Assay | [12] |

Table 3: Enzyme Kinetics for Alcohol Dehydrogenase (Illustrative for Long-Chain Alcohols)

Note: Specific Kₘ and Vₘₐₓ values for human ADH with this compound were not found. The data below for other long-chain alcohols provides context.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Human Liver ADH | Octanol | Low µM range | Variable | [13] |

| Yeast ADH | Decanol | Non-linear kinetics | Data available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of this compound in a biological matrix, such as insect hemolymph.

Workflow:

Materials:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Hexane, HPLC grade

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 1-tridecanol)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

Procedure:

-

Sample Preparation: Collect hemolymph and immediately mix with a known amount of internal standard.

-

Extraction: Perform a liquid-liquid extraction with hexane. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase.

-

Drying and Concentration: Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a small volume.

-

Derivatization: To the dried extract, add BSTFA with 1% TMCS and pyridine. Heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

MS Detection: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the this compound-TMS derivative.

-

-

Quantification: Create a calibration curve using standards of known this compound concentrations and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.[14][15]

Assay of Alcohol Dehydrogenase (ADH) Activity with this compound

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.

Workflow:

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

50 mM Sodium Pyrophosphate Buffer, pH 8.8

-

15 mM β-NAD⁺ solution

-

This compound solution (prepared in a suitable co-solvent like DMSO due to its low water solubility)

-

Alcohol Dehydrogenase (ADH) enzyme solution

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the sodium pyrophosphate buffer, NAD⁺ solution, and the this compound substrate solution.

-

Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.

-

Reaction Initiation: Add a small volume of the ADH enzyme solution to the cuvette, mix quickly by inversion.

-

Measurement: Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5 minutes.

-

Calculation: Determine the initial rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADH formed per minute).[16][17][18][19]

Assessment of Membrane Fluidity by Fluorescence Anisotropy

This method uses a fluorescent probe to measure changes in the microviscosity of a lipid bilayer upon the addition of this compound.

Workflow:

References

- 1. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdbonline.org [sdbonline.org]